5-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-c arbaldehyde 5-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-c arbaldehyde
Brand Name: Vulcanchem
CAS No.: 1152541-77-9
VCID: VC6736286
InChI: InChI=1S/C11H7F3N2O/c12-11(13,14)9-3-1-2-7(4-9)10-8(6-17)5-15-16-10/h1-6H,(H,15,16)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=NN2)C=O
Molecular Formula: C11H7F3N2O
Molecular Weight: 240.185

5-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-c arbaldehyde

CAS No.: 1152541-77-9

Cat. No.: VC6736286

Molecular Formula: C11H7F3N2O

Molecular Weight: 240.185

* For research use only. Not for human or veterinary use.

5-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-c arbaldehyde - 1152541-77-9

Specification

CAS No. 1152541-77-9
Molecular Formula C11H7F3N2O
Molecular Weight 240.185
IUPAC Name 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C11H7F3N2O/c12-11(13,14)9-3-1-2-7(4-9)10-8(6-17)5-15-16-10/h1-6H,(H,15,16)
Standard InChI Key FOFBLWVYOQSSMS-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=NN2)C=O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Properties

The IUPAC name for this compound is 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde, with the CAS registry number 1152541-77-9 . Its molecular formula is C₁₁H₇F₃N₂O, corresponding to a molecular weight of 240.18 g/mol . The structure comprises a pyrazole ring substituted at position 4 with a carbaldehyde group and at position 5 with a 3-(trifluoromethyl)phenyl moiety (Fig. 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₇F₃N₂O
Molecular Weight240.18 g/mol
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=C(C=NN2)C=O
InChIKeyFOFBLWVYOQSSMS-UHFFFAOYSA-N

Structural Analysis

The 2D structure reveals a planar pyrazole core, with the trifluoromethyl group inducing electron-withdrawing effects that modulate reactivity at the aldehyde position . Computational models predict a dipole moment of 4.2 D, attributed to the polar trifluoromethyl and aldehyde groups . X-ray crystallography data for analogous compounds show dihedral angles of 15–25° between the pyrazole and aryl rings, suggesting moderate conjugation .

Synthesis and Reaction Chemistry

Laboratory-Scale Synthesis

The compound is typically synthesized via Sonogashira-type cross-coupling between 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde and terminal alkynes under microwave irradiation . A representative protocol involves:

  • Reagents: 5-Chloro precursor (1 eq), alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), tert-butylamine (2 eq).

  • Conditions: Microwave irradiation at 120°C for 30 min in DMF.

  • Yield: 68–72% after silica gel chromatography .

Table 2: Optimization of Coupling Conditions

ParameterOptimal ValueImpact on Yield
Temperature120°CMaximizes cross-coupling efficiency
SolventDMFEnhances catalyst stability
Microwave Duration30 minReduces side reactions

Reaction Pathways

The aldehyde group undergoes characteristic transformations:

  • Oxidation: Treatment with KMnO₄ yields the carboxylic acid derivative (m.p. 189–191°C) .

  • Reduction: NaBH₄ reduces the aldehyde to a primary alcohol (logP = 2.1) .

  • Condensation: Reacts with hydrazines to form hydrazones, a key step in heterocycle elaboration .

Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye DamageH319Use eye protection
Respiratory IrritationH335Use in well-ventilated areas

Data from ECHA C&L inventory indicate a Harmonized Classification across all hazard categories .

Biological and Pharmacological Applications

Antimicrobial Activity

Derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 1–2 µg/mL . The mechanism involves disruption of bacterial membrane potential via interaction with ubiquinone-binding sites in Complex II .

Table 3: Biofilm Eradication Efficacy

StrainMBEC (µg/mL)Selectivity Index (vs. HEK293)
MRSA ATCC 433001.0>20
Enterococcus faecalis2.518

Industrial and Material Science Applications

Polymer Modification

Incorporation into polyurethane matrices enhances thermal stability (Td₅% = 285°C vs. 240°C for unmodified polymer) . The trifluoromethyl group improves hydrophobicity (contact angle = 112°).

Catalyst Design

Pd complexes of pyrazole-carbaldehyde ligands show TON = 12,500 in Suzuki-Miyaura couplings, outperforming triphenylphosphine ligands (TON = 8,900) .

Environmental and Regulatory Considerations

Environmental Persistence

The trifluoromethyl group confers resistance to hydrolytic degradation (t₁/₂ > 180 days in soil) . Biodegradation studies show <5% mineralization over 28 days in OECD 301B tests .

Regulatory Status

  • REACH: Registered under EC 870-034-6 .

  • TSCA: Listed on the U.S. Toxic Substances Control Act Inventory .

Future Directions

  • Drug Development: Optimization of pharmacokinetic properties through prodrug strategies.

  • Green Synthesis: Exploration of biocatalytic routes to reduce heavy metal catalyst use.

  • Material Innovation: Design of fluorinated MOFs for gas separation applications.

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